![molecular formula C30H55NO5 B583592 N-Desformyl N-Acetyl (S,S,R,S)-Orlistat (Orlistat Impurity) CAS No. 1356841-82-1](/img/structure/B583592.png)
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat (Orlistat Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat, also known as Orlistat Impurity, is a biochemical used for proteomics research . It is a high-quality reference standard used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat is C30H55NO5. Its molecular weight is 509.76 .Scientific Research Applications
Mechanism of Action and Pharmacokinetics
Orlistat acts as a reversible inhibitor of gastric and pancreatic lipases, enzymes critical for the digestion and absorption of dietary fats. By inhibiting these lipases, Orlistat reduces the hydrolysis of triglycerides into absorbable free fatty acids and monoacylglycerols, thereby decreasing the intake of dietary fats by approximately 30% (Henness & Perry, 2006). This mechanism is central to its application in weight management and the treatment of obesity. The systemic absorption of Orlistat is extremely low, indicating its primary action is localized within the gastrointestinal tract. Pharmacokinetic studies have shown negligible systemic presence when administered with a diet-controlled fat intake, highlighting its safety profile for long-term use (Zhi et al., 1995).
Research Applications in Metabolic Health
Beyond its direct effects on fat absorption, Orlistat has been explored for its implications in metabolic health, particularly for obese patients with or without comorbid conditions like type 2 diabetes mellitus (T2DM). Studies have shown that Orlistat can improve glycaemic control and features of the metabolic syndrome in obese adults, suggesting its utility in a broader therapeutic context (Curran & Scott, 2004). This has significant implications for the development of therapeutic strategies that aim at both weight management and the mitigation of metabolic syndrome components.
Safety and Hazards
properties
IUPAC Name |
[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55NO5/c1-6-8-10-12-13-14-15-16-17-19-25(35-30(34)27(21-23(3)4)31-24(5)32)22-28-26(29(33)36-28)20-18-11-9-7-2/h23,25-28H,6-22H2,1-5H3,(H,31,32)/t25-,26-,27-,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENJWPDXCKEUOZ-LAJGZZDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747533 |
Source
|
Record name | (2S)-1-[(2R,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-acetyl-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1356841-82-1 |
Source
|
Record name | (2S)-1-[(2R,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-acetyl-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.